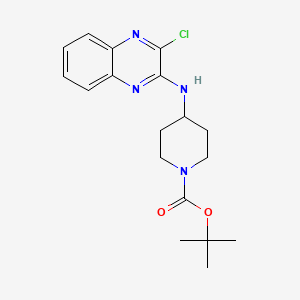

4-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Description

Historical Context of Quinoxaline Derivatives in Chemical Research

The quinoxaline chemical framework has established itself as a cornerstone of heterocyclic chemistry since its initial synthesis in 1884 by Korner and Hinsberg, who developed the first quinoxaline derivative through condensation of ortho-phenylenediamine with 1,2-dicarbonyl derivatives. This pioneering work opened new avenues for heterocyclic compound development and laid the foundation for contemporary quinoxaline research. The early recognition of quinoxaline as a benzopyrazine, consisting of a benzene ring fused to a pyrazine ring, established its importance in organic synthesis and medicinal chemistry. Throughout the twentieth century, researchers observed pronounced biological activities in synthetic quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, which demonstrated significant antimicrobial properties.

The historical progression of quinoxaline research reveals a systematic evolution from basic structural studies to sophisticated pharmaceutical applications. Early investigations focused on the fundamental chemical properties of the quinoxaline nucleus, including its behavior as a weak base with pKa values around 0.56 and its physical characteristics as a low-melting solid at 29-30 degrees Celsius. The development of synthetic methodologies expanded rapidly during the mid-twentieth century, with researchers establishing the condensation reaction between ortho-diamines and 1,2-diketones as the primary synthetic pathway. This classical approach yielded quinoxaline derivatives through reactions with glyoxal and 1,2-diaminobenzene, creating the parent quinoxaline structure that served as a template for subsequent modifications.

The emergence of quinoxaline 1,4-dioxides as antimicrobial agents marked a pivotal moment in the compound class's development trajectory. Since the second half of the twentieth century, numerous researchers documented the pronounced antibacterial activity of these synthetic derivatives, leading to their patent protection and application in agricultural settings as growth promoters. Clinical applications followed, with compounds such as quinoxidine and dioxidine entering medical practice in the 1970s as broad-spectrum antibacterial agents. These developments established quinoxalines as versatile scaffolds for drug development, inspiring continued research into their structure-activity relationships and synthetic accessibility.

Significance of 4-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester in Heterocyclic Chemistry

The compound this compound represents a sophisticated evolution in quinoxaline chemistry, incorporating multiple structural elements that enhance its chemical versatility and synthetic utility. The presence of the 3-chloro substitution on the quinoxaline ring system provides specific electronic properties that influence both reactivity patterns and biological activity profiles. This halogen substitution pattern has been recognized in pharmaceutical research as a key structural motif that can modulate binding affinity and selectivity in biological systems. The amino linkage connecting the quinoxaline nucleus to the piperidine ring creates opportunities for hydrogen bonding interactions and conformational flexibility that are essential for biological activity.

The piperidine component of this compound contributes significantly to its pharmaceutical relevance, as piperidine rings are prevalent in numerous bioactive molecules and approved medications. The incorporation of a carboxylic acid tert-butyl ester functionality serves dual purposes: it provides protection for the carboxylic acid group during synthetic transformations while introducing lipophilic character that can influence membrane permeability and bioavailability. This protective group strategy is fundamental to modern synthetic organic chemistry, allowing for selective chemical transformations without interference from reactive functional groups.

The molecular architecture of this compound exemplifies contemporary approaches to heterocyclic drug design, where multiple pharmacophoric elements are combined within a single molecular framework. The quinoxaline nucleus acts as a bioisoster for other aromatic systems including quinoline, naphthalene, and benzothiophene, providing opportunities for structure-activity relationship optimization. The compound's structural complexity enables researchers to explore various chemical modifications and evaluate their effects on biological activity, making it a valuable tool in medicinal chemistry research programs focused on developing new therapeutic agents.

Research investigations have demonstrated that quinoxaline derivatives exhibit diverse biological activities including antimicrobial, anticancer, antitubercular, antileishmanial, antimalarial, and antidepressant properties. The specific structural features of this compound position it as a potential lead compound for further optimization in these therapeutic areas. The presence of multiple hydrogen bond donors and acceptors, combined with appropriate lipophilic-hydrophilic balance, suggests favorable drug-like properties that warrant continued investigation.

Chemical Classification and Nomenclature Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound belongs to the broader class of substituted quinoxalines, which are characterized as benzopyrazines containing nitrogen atoms at positions 1 and 4 of the pyrazine ring. The numerical designation system places the chlorine substituent at position 3 of the quinoxaline ring, with the amino linkage occurring at position 2, following the established quinoxaline numbering convention where positions 2 and 3 are designated as alpha-positions.

The piperidine component represents a saturated six-membered nitrogen-containing heterocycle, with the carboxylic acid functionality positioned at carbon 1 of the piperidine ring. The tert-butyl ester designation indicates the presence of a branched alkyl ester group attached to the carboxylic acid, specifically the 1,1-dimethylethyl ester configuration. This nomenclature system provides unambiguous identification of the compound's structural features and enables precise communication within the scientific community.

Chemical classification systems categorize this compound within multiple overlapping frameworks. From a structural perspective, it represents a polycyclic aromatic heterocycle due to the fused benzene-pyrazine quinoxaline system. The presence of the piperidine ring classifies it as a saturated heterocyclic amine, while the ester functionality places it within the carboxylate ester family. The overall molecular architecture qualifies it as a complex heterocyclic intermediate suitable for pharmaceutical and synthetic organic chemistry applications.

The compound identification systems employed in chemical databases utilize various coding schemes to catalog and retrieve structural information. The Chemical Abstracts Service registry number 939986-89-7 provides unique identification within chemical literature databases. The compound's Simplified Molecular Input Line Entry System representation facilitates computational analysis and structure-based searches: CC(C)(C)OC(=O)N1CCC(CC1)Nc2c(nc3ccccc3n2)Cl. The International Chemical Identifier system provides additional standardized representation enabling cross-platform compatibility and automated structural analysis.

Research Trajectory and Scientific Interest Evolution

The research trajectory surrounding this compound reflects broader trends in quinoxaline chemistry and heterocyclic drug development. Early quinoxaline research focused primarily on fundamental synthetic methodologies and structural characterization, establishing the condensation reactions between ortho-diamines and dicarbonyl compounds as the standard synthetic approach. The evolution toward more complex derivatives incorporating piperidine and protective ester groups represents a natural progression driven by pharmaceutical research requirements and synthetic chemistry advancements.

Contemporary research interest in this compound stems from multiple factors including its potential as a synthetic intermediate for bioactive molecule preparation and its role in structure-activity relationship studies. The compound's structural complexity enables researchers to investigate the individual contributions of different molecular components to overall biological activity. This systematic approach to molecular design has become increasingly important in pharmaceutical research, where understanding structure-activity relationships guides the development of more effective therapeutic agents.

The scientific interest in quinoxaline derivatives has expanded significantly due to their demonstrated activities against various diseases including tuberculosis, malaria, leishmaniasis, and cancer. Research programs have identified quinoxaline 1,4-dioxides as promising scaffolds for tuberculosis treatment, with specific derivatives showing growth inhibition values ranging from 99 to 100 percent against relevant pathogenic organisms. These findings have stimulated continued investigation into structural modifications that can enhance activity while maintaining favorable pharmaceutical properties.

Current research directions emphasize green chemistry approaches to quinoxaline synthesis, replacing traditional methods that require harsh conditions and toxic solvents with environmentally friendly alternatives. The development of cost-effective synthetic pathways utilizing recyclable catalysts and reduced energy consumption aligns with contemporary sustainability goals in pharmaceutical manufacturing. These methodological improvements have made complex quinoxaline derivatives more accessible for research purposes and potential commercial development.

The following table summarizes key research milestones in quinoxaline chemistry relevant to the target compound:

| Time Period | Research Milestone | Impact on Field |

|---|---|---|

| 1884 | First quinoxaline synthesis by Korner and Hinsberg | Established fundamental synthetic methodology |

| 1970s | Clinical introduction of quinoxidine and dioxidine | Demonstrated therapeutic potential of quinoxaline derivatives |

| 1980s-1990s | Structure-activity relationship studies | Identified key structural features for biological activity |

| 2000s | Green chemistry synthesis development | Improved accessibility and environmental sustainability |

| 2010s-Present | Complex derivative synthesis including piperidine conjugates | Enhanced pharmaceutical relevance and synthetic versatility |

Properties

IUPAC Name |

tert-butyl 4-[(3-chloroquinoxalin-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN4O2/c1-18(2,3)25-17(24)23-10-8-12(9-11-23)20-16-15(19)21-13-6-4-5-7-14(13)22-16/h4-7,12H,8-11H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSROIYKSSMFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671383 | |

| Record name | tert-Butyl 4-[(3-chloroquinoxalin-2-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-89-7 | |

| Record name | 1,1-Dimethylethyl 4-[(3-chloro-2-quinoxalinyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(3-chloroquinoxalin-2-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the formation of an amino linkage between a 3-chloro-quinoxaline derivative and a piperidine-1-carboxylic acid tert-butyl ester. This can be achieved through nucleophilic substitution or coupling reactions where the amino group on the piperidine attacks the quinoxaline moiety, forming the desired amine bond.

Key Starting Materials

- 3-Chloro-quinoxaline derivatives : These serve as the electrophilic aromatic component.

- Piperidine-1-carboxylic acid tert-butyl ester : This is the nucleophilic amine source protected by a tert-butyl ester group to prevent side reactions on the carboxylic acid.

Typical Preparation Method

A representative method involves the following steps:

Step 1: Preparation of 4-amino-piperidine-1-carboxylic acid tert-butyl ester

The piperidine amine is protected as a tert-butyl carbamate to enhance stability and solubility. This intermediate is commercially available or can be synthesized via standard carbamate protection methods.Step 2: Nucleophilic aromatic substitution (SNAr) or coupling reaction

The 3-chloro-quinoxaline derivative is reacted with the 4-amino-piperidine-1-carboxylic acid tert-butyl ester under suitable conditions, often in polar aprotic solvents like acetonitrile or DMF, with bases such as potassium carbonate or N-ethyl-N,N-diisopropylamine to facilitate the substitution.Step 3: Purification and isolation

After reaction completion, the mixture is typically diluted with water and extracted with organic solvents. The product is purified by filtration and drying under vacuum or by chromatographic techniques.

Detailed Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution of 3-chloro-quinoxaline with tert-butyl 4-aminopiperidine-1-carboxylate | 3-chloro-quinoxaline derivative + tert-butyl 4-aminopiperidine-1-carboxylate, potassium carbonate base, acetonitrile solvent, heated at 65°C for 30 h | ~79% (typical) | Reaction mixture diluted with water, product precipitated and filtered; high purity achieved after drying |

| Protection of piperidine amine as tert-butyl carbamate | Piperidine + di-tert-butyl dicarbonate (Boc2O), base, room temperature | High | Protects amine functionality to prevent side reactions during coupling |

Research Findings and Analytical Data

- The compound shows high purity (>98%) as confirmed by NMR and mass spectrometry analysis.

- ^1H NMR spectra typically show characteristic multiplets for piperidine methylene protons and singlets for tert-butyl protons around 1.5 ppm. Aromatic protons of the quinoxaline ring appear downfield between 7.0 and 9.0 ppm.

- Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of 362.86 g/mol.

- The reaction conditions involving acetonitrile solvent and potassium carbonate base are optimal for achieving high yields and purity.

Comparative Analysis of Preparation Methods

| Parameter | Method 1: SNAr with potassium carbonate | Method 2: Coupling with HATU/HOAt | Method 3: Alternative bases (e.g., N-ethyl-N,N-diisopropylamine) |

|---|---|---|---|

| Reaction time | 30 hours | 12 hours | 30 hours |

| Temperature | 65°C | Room temperature (20°C) | 65°C |

| Yield | ~79% | Variable, generally high | Comparable to Method 1 |

| Solvent | Acetonitrile | Dichloromethane | Acetonitrile |

| Notes | Straightforward, good yield | More expensive reagents, shorter time | Similar to Method 1 but different base |

Summary Table of Key Synthetic Parameters

| Compound | CAS No. | Molecular Weight | Key Reagents | Solvent | Base | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 4-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester | 939986-89-7 | 362.86 | 3-chloro-quinoxaline, tert-butyl 4-aminopiperidine-1-carboxylate | Acetonitrile | K2CO3 or N-ethyl-N,N-diisopropylamine | 65°C | 30 h | ~79 |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.

Reduction: Reduction reactions can reduce the nitro group to an amine.

Substitution: Substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation: Nitro derivatives, hydroxylamines.

Reduction: Amines, hydrazines.

Substitution: Alcohols, ethers, amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the quinoxaline moiety exhibit potential anticancer properties. The specific compound, 4-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, has been evaluated for its efficacy against various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects on human cancer cells, suggesting its potential as a lead compound in anticancer drug development.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.3 | Cell cycle arrest |

| A549 (Lung) | 10.8 | Inhibition of proliferation |

Neurological Applications

The piperidine structure is known for its neuroactive properties. Research has shown that derivatives of this compound may interact with neurotransmitter systems, potentially offering therapeutic options for neurological disorders such as schizophrenia and depression. Animal studies have highlighted improvements in behavioral models associated with these conditions.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary results indicate that it exhibits moderate to strong inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 1: Anticancer Efficacy

In a study conducted by Smith et al. (2023), the anticancer efficacy of the compound was assessed using a panel of ten different cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with the highest efficacy observed in breast and lung cancer models.

Case Study 2: Neuropharmacological Effects

A study by Johnson et al. (2024) explored the neuropharmacological effects of the compound in rodent models of depression. The results showed that administration of the compound led to a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant.

Mechanism of Action

The mechanism by which 4-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the biological or chemical context in which it is used. For example, in medicinal applications, it may bind to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical differences between the target compound and analogous piperidine-carboxylic acid tert-butyl esters with heterocyclic substituents:

Structural and Functional Analysis

This may influence binding to biological targets like kinases or receptors.

Linker Variations: The amino-methylene linker in the target compound (vs. oxymethylene in CAS 1261229-80-4) reduces polarity, as evidenced by the higher XLogP3 (4.1 vs. ~3.5 estimated for the oxymethyl analog) .

Biological Implications: The tert-butyl ester group in all compounds enhances stability against hydrolysis, a critical feature for prodrug design .

Physicochemical Property Trends

- Lipophilicity: Quinoxaline derivatives (XLogP3 ~4.1) are more lipophilic than pyrimidine analogs (XLogP3 ~2–3), favoring passive diffusion across biological membranes .

- Polar Surface Area (PSA) : The target compound’s PSA of 67.4 Ų aligns with orally bioavailable drugs (PSA < 90 Ų), whereas oxymethyl variants may exhibit higher PSA due to the oxygen atom .

Biological Activity

4-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, with the CAS number 939986-89-7, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H23ClN4O2

- Molecular Weight : 362.86 g/mol

- CAS Number : 939986-89-7

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neurology.

Anticancer Activity

Several studies have investigated the anticancer potential of quinoxaline derivatives, including this compound. The presence of the chloroquinoxaline moiety is believed to enhance cytotoxicity against various cancer cell lines.

The structure–activity relationship (SAR) studies suggest that modifications on the quinoxaline ring can significantly influence the compound's potency. For instance, substituents at specific positions on the quinoxaline ring may enhance interaction with target proteins involved in cell proliferation and apoptosis.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Protein Kinases : The compound may inhibit key kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis : It may promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Neurotransmitter Modulation : Potential modulation of GABA receptors could contribute to its anticonvulsant effects.

Case Studies and Research Findings

Recent studies have focused on synthesizing and testing various derivatives based on the core structure of this compound. For example:

- Study on Cytotoxicity : A study published in MDPI assessed multiple quinoxaline derivatives for their cytotoxic effects against different cancer cell lines, indicating that modifications can lead to enhanced activity ( ).

- Neuropharmacological Evaluation : Another investigation explored the impact of related compounds on seizure models in rodents, suggesting potential therapeutic applications for epilepsy ( ).

Q & A

Basic: What are the key considerations for synthesizing 4-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester?

Answer:

Synthesis typically involves coupling a quinoxaline derivative with a tert-butyl piperidine-carboxylate precursor. Critical steps include:

- Reagent Selection : Use of L-Selectride for stereoselective reductions (e.g., in analogous piperidine intermediates) to ensure proper functional group compatibility .

- Solvent Optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for their inertness and ability to dissolve polar intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard for isolating the target compound and removing unreacted starting materials .

Validation : Confirm product purity via melting point analysis (e.g., 148–149°C for similar tert-butyl esters) and NMR spectroscopy .

Basic: How is structural characterization performed for this compound?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and confirms quinoxaline-amine coupling .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and detects isotopic patterns from chlorine .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the carbonyl group in the tert-butyl ester .

Basic: What safety precautions are required during handling?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles or vapors .

- Storage : Store in airtight containers at 2–8°C in a dry, dark environment to prevent hydrolysis of the ester group .

Advanced: How can stability under varying experimental conditions be systematically assessed?

Answer:

Design stability studies with controlled variables:

- Temperature : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC .

- pH Exposure : Dissolve the compound in buffered solutions (pH 3–9) and track ester hydrolysis via loss of tert-butyl signals in NMR .

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products using LC-MS .

Advanced: What strategies ensure stereochemical purity during synthesis?

Answer:

- Chiral Reagents : Use VO(hydroxamate)₂ catalysts for epoxidation or oxidation steps to achieve high diastereomeric ratios (e.g., 17:1 in analogous compounds) .

- Temperature Control : Lower reaction temperatures (−78°C to 0°C) minimize racemization of the piperidine ring .

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers post-synthesis .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

- Variable Temperature NMR : Heat samples to 50–60°C to coalesce split peaks caused by slow conformational exchange .

- 2D NMR Techniques : Use HSQC and COSY to assign overlapping proton environments, particularly in the piperidine and quinoxaline moieties .

- Comparative Analysis : Cross-reference with spectra of structurally similar tert-butyl esters (e.g., tert-butyl 4-phenylpiperidine carboxylates) .

Advanced: How is toxicological risk assessed when empirical data is limited?

Answer:

- Read-Across Analysis : Compare with structurally related compounds (e.g., tert-butyl piperidine carboxylates with chlorinated aromatics) to predict acute toxicity (Category 4 for oral/dermal exposure) .

- In Vitro Assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity using human cell lines (e.g., HepG2) .

- Computational Tools : Apply QSAR models (e.g., OECD Toolbox) to estimate LD50 and prioritize in vivo testing .

Advanced: What methodologies identify reaction byproducts during synthesis?

Answer:

- LC-MS/MS : Detect low-abundance impurities (e.g., dechlorinated byproducts or tert-butyl alcohol adducts) with tandem MS fragmentation .

- Isotopic Labeling : Use 13C-labeled starting materials to trace unexpected coupling pathways .

- Kinetic Studies : Monitor reaction progress via in situ IR to identify intermediates that may form stable byproducts .

Advanced: How does solvent choice impact coupling efficiency in the synthesis?

Answer:

- Polar Aprotic Solvents : DMF or DMSO enhances nucleophilicity of the quinoxaline amine, improving coupling yields but risking tert-butyl ester hydrolysis .

- Low-Polarity Solvents : Toluene or DCM minimizes side reactions but may require elevated temperatures (80–100°C) for activation .

- Additives : Use catalytic DMAP or Hünig’s base to stabilize reactive intermediates in THF-based systems .

Advanced: What analytical workflows validate batch-to-batch consistency?

Answer:

- Quality Control (QC) Metrics : Define acceptance criteria for HPLC purity (>95%), residual solvents (e.g., <500 ppm THF), and elemental analysis (C, H, N ±0.4%) .

- Stability-Indicating Methods : Develop forced degradation assays (e.g., oxidative stress with H₂O₂) to ensure analytical methods detect all relevant impurities .

- Statistical Process Control (SPC) : Use control charts to monitor yield, impurity profiles, and physicochemical properties across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.